

Rad51-IN-3 solubility and preparation for experiments

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Compound of Interest

Compound Name: Rad51-IN-3

Cat. No.: B10831942

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Application Notes and Protocols for Rad51-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rad51-IN-3 is a small molecule inhibitor of the Rad51 protein. Rad51 is a key enzyme in the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism.[1] By inhibiting Rad51, **Rad51-IN-3** disrupts the ability of cells to repair DNA damage, which can lead to cell cycle arrest and apoptosis, particularly in cancer cells that often have a high reliance on specific DNA repair pathways.[2] These application notes provide detailed information on the solubility, preparation, and use of **Rad51-IN-3** for in vitro and in vivo experiments.

Physicochemical and Storage Information

A summary of the key quantitative data for **Rad51-IN-3** is provided in the table below for easy reference.

Property	Value	Source
CAS Number	2301084-99-9	MCE
Molecular Formula	C ₃₁ H ₄₁ N ₅ O ₅ S ₂	MCE
Molecular Weight	627.82 g/mol	MCE
Solubility in DMSO	100 mg/mL (159.28 mM)	MCE[3]
Appearance	Solid, White to light yellow	MCE[3]
Storage (Powder)	-20°C for 3 years	MCE[3]
Storage (in Solvent)	-80°C for 6 months, -20°C for 1 month	MCE[3]

Experimental Protocols

Preparation of Stock Solutions

Materials:

- **Rad51-IN-3** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials

Procedure:

- To prepare a 10 mM stock solution, dissolve 6.28 mg of **Rad51-IN-3** powder in 1 mL of anhydrous DMSO.
- Vortex or sonicate briefly to ensure complete dissolution.[3]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[3]

In Vitro Cell-Based Assays

This protocol provides a general guideline for using **Rad51-IN-3** in cell-based assays. The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition.

Materials:

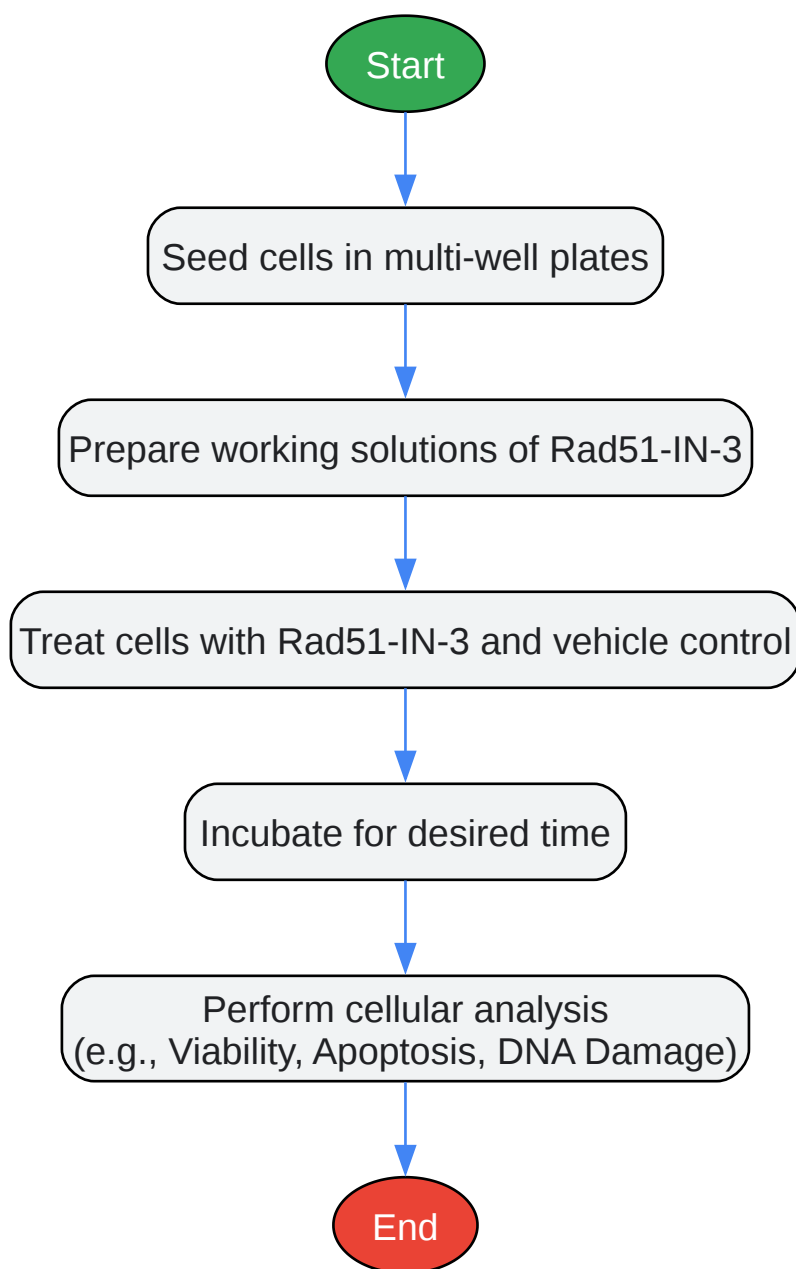
- Cultured cells of interest
- Complete cell culture medium
- **Rad51-IN-3** stock solution (10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Assay-specific reagents (e.g., for viability, apoptosis, or DNA damage analysis)

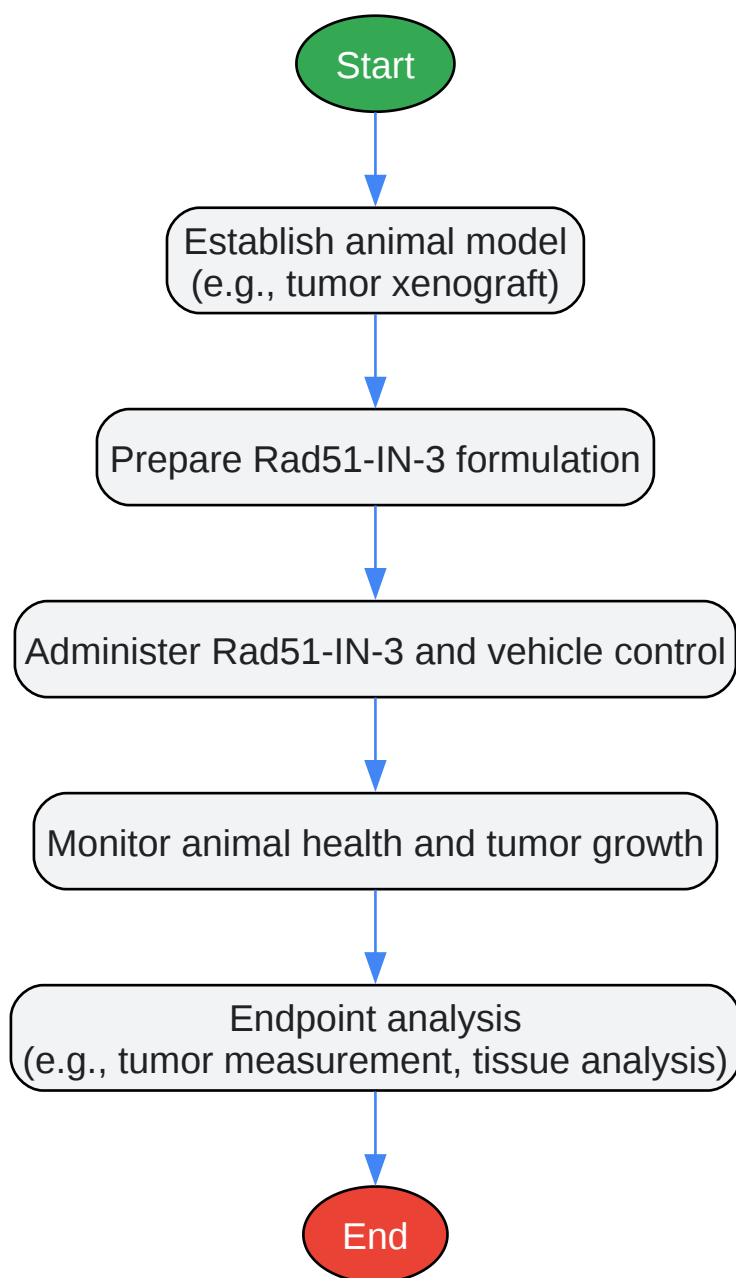
Procedure:

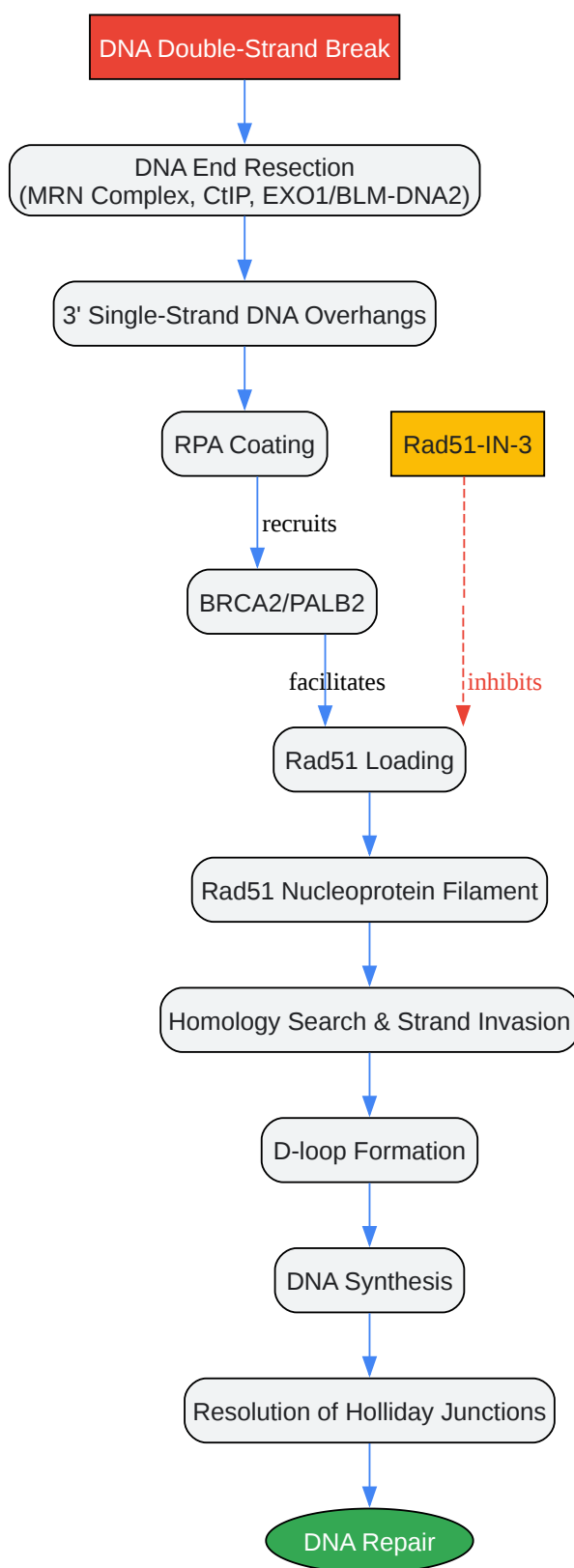
- **Cell Seeding:** Plate cells in appropriate multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
- **Compound Dilution:** Prepare working solutions of **Rad51-IN-3** by diluting the 10 mM stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration. A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines.
- **Treatment:** Remove the existing medium from the cells and replace it with the medium containing the desired concentration of **Rad51-IN-3**. Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of **Rad51-IN-3** used).
- **Incubation:** Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- **Analysis:** Following incubation, perform the desired cellular analysis, such as:

- Cell Viability/Proliferation Assays (e.g., MTT, MTS, or CellTiter-Glo): To assess the cytotoxic or cytostatic effects of **Rad51-IN-3**.
- Apoptosis Assays (e.g., Annexin V/PI staining, caspase activity assays): To determine if the inhibitor induces programmed cell death.
- DNA Damage Assays (e.g., γ H2AX staining, comet assay): To measure the extent of DNA damage accumulation.
- Rad51 Foci Formation Assay: To directly assess the inhibition of Rad51 function. Cells are typically treated with a DNA damaging agent to induce foci formation, with or without the Rad51 inhibitor.

Workflow for a Typical In Vitro Cell-Based Assay:







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References

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